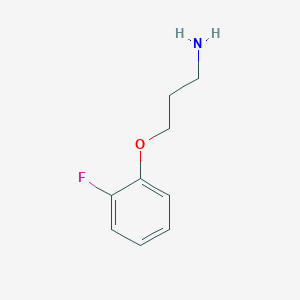
Alcohols, C12-14, reaction products with ethylene oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Alcohols, C12-14, reaction products with ethylene oxide” are also known as Alcohol Ethoxylates (AEO). They are a class of nonionic surfactants and are produced by the ethoxylation reaction of C12−14 primary alcohols with ethylene oxide . They are colorless, homogenous, and opaque liquids .
Synthesis Analysis
The synthesis of Alcohol Ethoxylates involves the ethoxylation reaction of C12−14 primary alcohols with ethylene oxide. Various catalysts can be used to catalyze this reaction. The catalysts influence the reaction rate, molecular weight distribution of adducts, and formation of byproducts . The ethoxylation reaction can be catalyzed by alkaline catalysts such as potassium hydroxide or by acidic catalysts such as boron trifluoride or zinc chloride .Molecular Structure Analysis
The molecular structure of Alcohol Ethoxylates is complex due to the reaction process. The reaction of ethylene oxide with C12-C14 fatty alcohols leads to a distribution of homologue polyethylene glycol ether groups . The molecular weight distributions of ethoxylates catalyzed by different kinds of catalysts are very different .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Alcohol Ethoxylates are complex and depend on the catalysts used. Basic catalysts, such as NaOH and KOH, catalyze products with a wider molecular weight distribution and high concentration of unreacted primary alcohols. Acidic catalysts, such as BF3 and SbCl4, catalyze products with a narrower molecular weight distribution but give rise to more byproducts of the reaction .Physical And Chemical Properties Analysis
Alcohol Ethoxylates are liquid at room temperature and have a slight characteristic odor . They have a density of 0.9 g/cm³ at 20°C . Their solubility in water increases with the increase of EO number .Mécanisme D'action
Safety and Hazards
Orientations Futures
Research is ongoing to improve the synthesis process of Alcohol Ethoxylates. For example, a study was conducted to synthesize sodium fatty alcohol polyoxyethylene ether acetate (C12-14 alkyl chain, oxyethylene unit number of 2, AEC-3Na) through the direct reaction between fatty alcohol polyoxyethylene ether (AEO-3) and NaOH using commercial ZnO and SnO2 powders as catalysts .
Propriétés
Numéro CAS |
103819-01-8 |
|---|---|
Formule moléculaire |
C8H8FNO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




